molecular formula C12H13ClN2 B3023618 N1-Phenylbenzene-1,3-diamine hydrochloride CAS No. 6590-45-0

N1-Phenylbenzene-1,3-diamine hydrochloride

Cat. No.: B3023618
CAS No.: 6590-45-0
M. Wt: 220.7 g/mol
InChI Key: ZVAATBITZAHAKA-UHFFFAOYSA-N
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Description

N1-Phenylbenzene-1,3-diamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is also known by other names such as N-Phenyl-1,3-benzenediamine hydrochloride and 3-Aminodiphenylamine hydrochloride . This compound is a derivative of benzene and is characterized by the presence of two amine groups attached to the benzene ring, along with a phenyl group and a hydrochloride moiety.

Preparation Methods

The synthesis of N1-Phenylbenzene-1,3-diamine hydrochloride typically involves the reaction of aniline with 1,3-dichlorobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-150°C for several hours to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N1-Phenylbenzene-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as sodium borohydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

N1-Phenylbenzene-1,3-diamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Phenylbenzene-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N1-Phenylbenzene-1,3-diamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

3-N-phenylbenzene-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAATBITZAHAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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